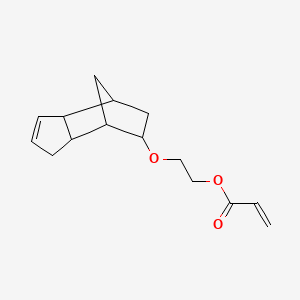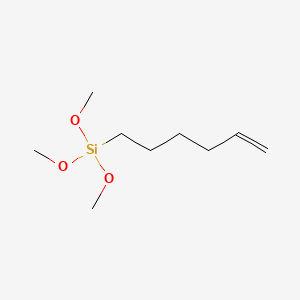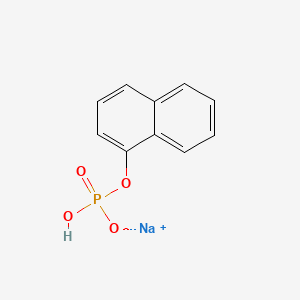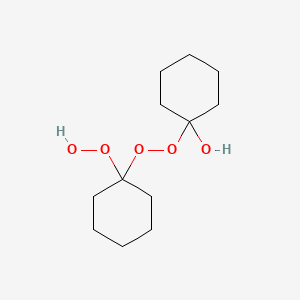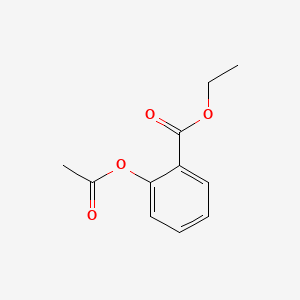
甲烷二磺酸钾
描述
Dipotassium methanedisulfonate is a chemical compound with the molecular formula CH2(SO3K)2. It is the dipotassium salt of methanedisulfonic acid and is known for its applications in various industrial processes, particularly in electroplating. The compound is characterized by its high solubility in water and its ability to improve the corrosion resistance of metal surfaces.
科学研究应用
Dipotassium methanedisulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer component in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
作用机制
Target of Action
Dipotassium methanedisulfonate is a chemical compound widely used in the electroplating process . The primary targets of Dipotassium methanedisulfonate are the anode plates used in electroplating . The compound interacts with these anode plates, affecting their corrosion properties .
Mode of Action
The interaction of Dipotassium methanedisulfonate with its targets results in significant changes. As the main component of chromium plating additives, it can significantly improve the corrosion of the plating solution on the anode plate . This interaction results in a brighter surface, higher hardness of the coating, more microcracks, and higher corrosion resistance .
Biochemical Pathways
It is known that the compound plays a crucial role in the electroplating process . The compound’s interaction with the anode plates affects the overall electroplating process, influencing the quality and characteristics of the final product .
Pharmacokinetics
It is known that the compound has a high water solubility of 34438g/L at 20℃ , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Dipotassium methanedisulfonate’s action are primarily observed in the electroplating process. The compound’s interaction with the anode plates results in a brighter surface, higher hardness of the coating, more microcracks, and higher corrosion resistance . These effects significantly enhance the quality and durability of the electroplated product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dipotassium methanedisulfonate. Factors such as temperature and the presence of other chemicals in the electroplating solution can affect the compound’s effectiveness . .
生化分析
Biochemical Properties
It is known that this compound has a high water solubility of 34.438g/L at 20℃ , which suggests that it could potentially interact with various biomolecules in aqueous environments
Molecular Mechanism
It is synthesized using 1,1-dibromomethane as a raw material by chemical reaction . The specific synthesis steps involve a mixture of dibromomethane and potassium sulfite solution, which is heated and then cooled to precipitate the product
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium methanedisulfonate is synthesized using 1,1-dibromomethane as a raw material. The specific synthesis steps are as follows :
-
Raw Materials
- 1,1-Dibromomethane (CH2Br2): 140 g (0.8 mol)
- Potassium sulfite (K2SO3, 45% in water): 600 g (1.7 mol)
- Tetrabutylammonium bromide ([C4H9]4NBr): 6 g
- Potassium iodide (KI): 0.8 g
-
Reaction Conditions
- A mixture of 600 g of potassium sulfite solution, 6 g of tetrabutylammonium bromide, and 0.8 g of potassium iodide in 400 ml of water is heated to 70°C.
- Over a period of 16 hours, 140 g of 1,1-dibromomethane is added under the surface of the reaction mixture.
- The pressure in the reactor is maintained at 1007-1008 mbar.
- The reaction mixture is then heated to 90°C for a total reaction time of 24 hours.
- Dipotassium methanedisulfonate starts to precipitate after 72 hours at 90°C.
- The reaction mixture is cooled to 20°C, and the precipitated dipotassium methanedisulfonate is isolated by suction filtration and washed three times with 100 ml of water.
- The product is dried for 6 hours at 80°C under atmospheric pressure, yielding 175 g (86.7%) of dipotassium methanedisulfonate.
Industrial Production Methods
The industrial production of dipotassium methanedisulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Dipotassium methanedisulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate groups under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonate esters or amides.
相似化合物的比较
Similar Compounds
- Potassium methanesulfonate
- Sodium methanesulfonate
- Methanedisulfonic acid
Uniqueness
Dipotassium methanedisulfonate is unique due to its high solubility in water and its ability to improve the corrosion resistance of metal surfaces. Compared to similar compounds, it offers better performance in electroplating applications and has a higher yield in synthetic processes .
属性
IUPAC Name |
methanedisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O6S2/c2-8(3,4)1-9(5,6)7/h1H2,(H,2,3,4)(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUAWDUYWRUIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060118 | |
| Record name | Methanedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-40-2, 6291-65-2 | |
| Record name | Methanedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium methionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanedisulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium methanedisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methanedisulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N1VUX48W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



